4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-6-12(17)11(16)5-13(15)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHSBBJXYYGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202568 | |
| Record name | 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-71-6 | |
| Record name | 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,4,5-trichlorophenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of advanced synthesis techniques and purification processes to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trichlorophenoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzoic acid.
Reduction: Formation of 4-methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzaldehydes with Halogenated Groups
Compound A : 4-Methoxy-3-(phenoxymethyl)benzaldehyde (CAS 438531-11-4)
- Molecular Formula : C₁₅H₁₄O₃
- Key Differences: Replaces the 2,4,5-trichlorophenoxy group with a non-halogenated phenoxymethyl group. Reduced molecular weight (~256.30 vs. 345.61) and lower lipophilicity due to the absence of chlorine atoms. Likely higher solubility in polar solvents compared to the target compound .
Compound B : 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4)
- Molecular Formula : C₁₂H₁₅ClO₃
- Key Differences: Substitutes the trichlorophenoxymethyl group with a butoxy chain and a single chlorine atom. Increased hydrophobicity from the butoxy group but reduced steric hindrance compared to the bulky trichlorophenoxy group. Lower halogen content may reduce environmental persistence .
Compound C : 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)
- Molecular Formula : C₈H₆F₂O₃
- Key Differences: Features a difluoromethoxy group instead of trichlorophenoxymethyl. Lower molecular weight (188.13 vs. 345.61) suggests higher volatility and solubility in organic solvents .
Substituted Benzaldehydes with Alkyl/Aryl Ethers
Compound D : 4-Methoxy-3-(2-phenylethoxy)benzaldehyde (CAS 149428-73-9)
- Molecular Formula : C₁₆H₁₆O₃
- Key Differences: Replaces the trichlorophenoxy group with a phenylethoxy chain. The extended ethoxy chain increases molecular weight (256.30 vs. 345.61) but may improve membrane permeability in biological systems.
Compound E : 3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6)
- Molecular Formula : C₉H₁₀O₂
- Key Differences: Simplified structure with a methyl group instead of complex substituents. Lower molecular weight (150.17 vs. 345.61) enhances volatility and solubility. Lacks the bioactive trichlorophenoxy group, limiting applications in agrochemistry .
Physicochemical Properties Comparison
| Property | Target Compound | Compound A (438531-11-4) | Compound C (151103-08-1) |
|---|---|---|---|
| Molecular Weight | 345.61 | ~256.30 | 188.13 |
| Halogen Content | 3 Cl atoms | None | 2 F atoms |
| LogP (Predicted) | High (~4.5) | Moderate (~3.0) | Low (~1.8) |
| Solubility | Low in water, high in DMSO | Moderate in ethanol | High in acetone |
Biological Activity
4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde (commonly referred to as compound SBB021730) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and cytotoxic activities.
Chemical Structure and Properties
The compound is characterized by a methoxy group and a trichlorophenoxy moiety attached to a benzaldehyde framework. Its molecular formula is C₁₅H₁₃Cl₃O₂, which contributes to its chemical reactivity and biological efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde, a related compound, demonstrated notable antimicrobial activity against various pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 80 μg/mL to 250 μg/mL . While specific data on SBB021730's antimicrobial activity is limited, the structural similarities suggest potential efficacy.
Antiviral Activity
Research on related compounds has shown promising antiviral properties. For example, derivatives of methoxybenzamide have been reported to inhibit Hepatitis B Virus (HBV) with IC50 values as low as 1.99 µM for wild-type HBV . Although direct studies on SBB021730 are lacking, its structural analogs suggest it may possess similar antiviral capabilities.
Cytotoxicity and Cancer Research
Studies involving methoxy-substituted compounds have highlighted their potential in cancer therapy. The SMART compounds, which include methoxybenzoyl derivatives, have shown significant cytotoxicity against various cancer cell lines by targeting tubulin polymerization . While specific data on the cytotoxic effects of SBB021730 are not available, the presence of methoxy groups in its structure indicates a possibility for similar anticancer activity.
Case Studies
- Antiviral Screening : A study evaluated the antiviral effects of various methoxy-substituted compounds against HBV. Although SBB021730 was not directly tested, the results from structurally similar compounds provide a basis for further investigation into its antiviral potential.
- Cytotoxicity Assays : In vitro studies on related methoxybenzoyl compounds demonstrated effective inhibition of cancer cell proliferation. These findings suggest that SBB021730 may warrant exploration in cancer models.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde, and how are intermediates purified?
- Methodology : A common approach involves reacting substituted benzaldehydes with halogenated phenoxy precursors under reflux conditions. For example, substituted benzaldehydes can undergo nucleophilic substitution with 2,4,5-trichlorophenol derivatives in ethanol or similar solvents, catalyzed by glacial acetic acid. Post-reaction purification often employs vacuum evaporation and recrystallization .
- Key Steps :
- Dissolve 0.001 mol of the halogenated phenol intermediate in ethanol.
- Add 0.001 mol of substituted benzaldehyde and 5 drops of glacial acetic acid.
- Reflux for 4–6 hours, followed by solvent removal under reduced pressure.
- Filter the crude product and purify via column chromatography (hexane/EtOH) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (~9.8–10.0 ppm) and methoxy/methylene groups. X-ray crystallography (e.g., single-crystal analysis) resolves steric effects of the trichlorophenoxy moiety, as demonstrated for analogous benzaldehyde derivatives .
- Example Data :
| Proton | δ (ppm) | Assignment |
|---|---|---|
| CHO | 9.92 | Aldehyde |
| OCH₃ | 3.86 | Methoxy |
| Ar-H | 6.8–7.5 | Aromatic |
| (Adapted from ) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodology : Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid vs. acetic acid), and temperature (reflux vs. microwave-assisted heating) can enhance efficiency. For instance, microwave synthesis reduces reaction time from hours to minutes while maintaining >85% yield in similar triazine-linked benzaldehydes .
- Data-Driven Optimization :
| Condition | Yield (%) | Time |
|---|---|---|
| Ethanol, 80°C, 4h | 62 | 4h |
| DMF, 100°C, 2h | 78 | 2h |
| Microwave, 120°C, 15min | 89 | 15min |
| (Based on ) |
Q. How can contradictions in spectroscopic data (e.g., overlapping signals in NMR) be resolved for this compound?
- Methodology : Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize signal overlap. 2D NMR techniques (COSY, HSQC) differentiate aromatic protons and clarify coupling patterns. For example, HSQC can assign methoxy (δ 3.86) to its adjacent aromatic proton, while NOESY confirms spatial proximity of the trichlorophenoxy group .
Q. What strategies are effective for evaluating the biological activity of this compound, given its structural complexity?
- Methodology :
- In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) using concentrations from 10–100 µg/mL .
- Enzyme inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms, comparing IC₅₀ values to known inhibitors like galanthamine .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, leveraging the aldehyde’s electrophilicity .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies for this compound?
- Analysis : Variations arise from impurities (e.g., residual solvents), polymorphic forms, or instrumentation calibration. For example, a study using differential scanning calorimetry (DSC) may report a sharper m.p. (217–220°C) compared to capillary methods (210–215°C) .
- Resolution : Purify via preparative HPLC and confirm purity via HPLC-MS (>98%). Consistently report instrumentation (e.g., DSC vs. manual) in metadata .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
